molecular formula C15H12ClN3O3S B6509413 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895479-66-0

3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B6509413
CAS No.: 895479-66-0
M. Wt: 349.8 g/mol
InChI Key: NJJNBIPAYOHIAA-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the chlorophenyl group: This step involves the formation of a sulfanyl linkage between the chlorophenyl group and the oxadiazole ring, typically using thiol reagents and appropriate catalysts.

    Formation of the propanamide moiety: The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and dechlorinated products.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections, cancer, and other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
  • 3-[(4-methylphenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
  • 3-[(4-nitrophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide lies in its specific combination of functional groups The presence of the chlorophenyl group provides distinct electronic properties, while the furan and oxadiazole rings contribute to its stability and reactivity

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJNBIPAYOHIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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